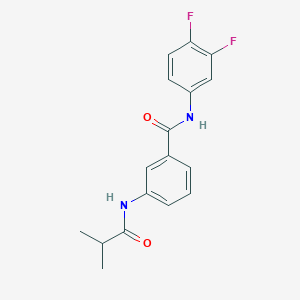
N-(3,4-difluorophenyl)-3-(isobutyrylamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-difluorophenyl)-3-(isobutyrylamino)benzamide, also known as DFB, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. DFB belongs to the class of benzamides and has been studied extensively for its mechanism of action and biochemical effects.
作用机制
N-(3,4-difluorophenyl)-3-(isobutyrylamino)benzamide exerts its pharmacological effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDAC inhibition leads to the accumulation of acetylated histones, which in turn leads to changes in chromatin structure and gene expression. N-(3,4-difluorophenyl)-3-(isobutyrylamino)benzamide has been shown to selectively inhibit HDAC6, which is involved in the regulation of various cellular processes such as cell migration and autophagy.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-3-(isobutyrylamino)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of various genes involved in these processes. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is crucial for the growth and metastasis of cancer cells. In addition, N-(3,4-difluorophenyl)-3-(isobutyrylamino)benzamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
N-(3,4-difluorophenyl)-3-(isobutyrylamino)benzamide has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and purified to a high degree of purity. N-(3,4-difluorophenyl)-3-(isobutyrylamino)benzamide also exhibits high selectivity for HDAC6, which makes it a useful tool for studying the role of HDAC6 in various cellular processes. However, N-(3,4-difluorophenyl)-3-(isobutyrylamino)benzamide has some limitations as well. It is not very water-soluble, which can make it difficult to use in certain experimental systems. In addition, N-(3,4-difluorophenyl)-3-(isobutyrylamino)benzamide has not been extensively studied for its pharmacokinetic properties, which may limit its potential use as a therapeutic agent.
未来方向
There are several future directions for research on N-(3,4-difluorophenyl)-3-(isobutyrylamino)benzamide. One area of research could focus on the development of more water-soluble analogs of N-(3,4-difluorophenyl)-3-(isobutyrylamino)benzamide, which would make it easier to use in experimental systems. Another area of research could focus on the development of N-(3,4-difluorophenyl)-3-(isobutyrylamino)benzamide-based therapeutics for the treatment of cancer and other diseases. Finally, future research could focus on the identification of other targets of N-(3,4-difluorophenyl)-3-(isobutyrylamino)benzamide, which could lead to the development of new therapeutic agents.
合成方法
N-(3,4-difluorophenyl)-3-(isobutyrylamino)benzamide is synthesized through a series of chemical reactions involving the reaction of 3,4-difluoroaniline with isobutyryl chloride, followed by the reaction with benzoyl chloride in the presence of sodium hydroxide. The resulting product is purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
N-(3,4-difluorophenyl)-3-(isobutyrylamino)benzamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. N-(3,4-difluorophenyl)-3-(isobutyrylamino)benzamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-(3,4-difluorophenyl)-3-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O2/c1-10(2)16(22)20-12-5-3-4-11(8-12)17(23)21-13-6-7-14(18)15(19)9-13/h3-10H,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYOUSFZLVETTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-3-[(2-methylpropanoyl)amino]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

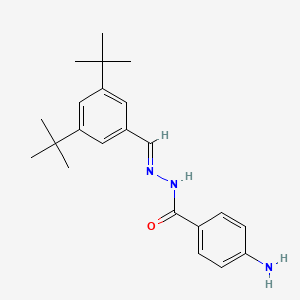
![1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5882074.png)

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5882094.png)
![3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide](/img/structure/B5882102.png)
![N,N-diethyl-N'-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]thiourea](/img/structure/B5882107.png)



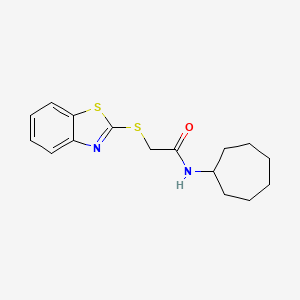
![9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5882126.png)
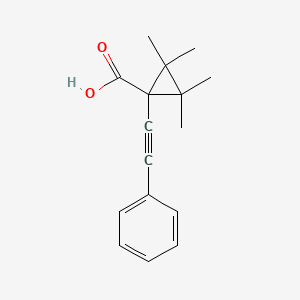
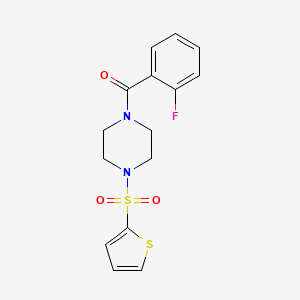
![4-[(3,4-dichlorobenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5882158.png)